Product packaging for Ralfinamide(Cat. No.:CAS No. 133865-88-0)

Ralfinamide

Katalognummer: B1678110
CAS-Nummer: 133865-88-0
Molekulargewicht: 302.34 g/mol
InChI-Schlüssel: BHJIBOFHEFDSAU-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of Ralfinamide as a Chemical Entity and Research Compound

This compound, also known by its development codes NW-1029, FCE-26742A, and PNU-0154339E, is a small molecule belonging to the α-aminoamide family. wikipedia.orgmedchemexpress.comselleckchem.com Its chemical formula is C₁₇H₁₉FN₂O₂ and it has a molecular weight of 302.34 g/mol . uni.lunih.gov The IUPAC name for this compound is (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide. nih.gov

As a research compound, this compound is noted for its relatively complex pharmacology. It acts as a mixed voltage-gated sodium channel blocker, including activity at Naᵥ1.7 channels. wikipedia.org Additionally, it functions as an N-type calcium channel blocker, a noncompetitive NMDA receptor antagonist, and a monoamine oxidase B inhibitor. wikipedia.orgspringer.com This multimodal activity is a key focus of academic studies seeking to elucidate how these different mechanisms contribute to its observed effects in various models. Research indicates that its blocking action on sodium channels is both frequency and voltage-dependent. nih.gov Studies in dorsal root ganglion (DRG) neurons have shown that this compound suppresses tetrodotoxin (B1210768) (TTX)-resistant Na⁺ currents, particularly in capsaicin-responsive neurons, which are presumably nociceptive. nih.gov

Historical Context of this compound Development

The development of this compound originated with Newron Pharmaceuticals. springer.compatsnap.com It emerged from Newron's ion channel research program, specifically targeting voltage-gated sodium channels. newron.com Early research demonstrated its potential as an analgesic in animal models of inflammatory and neuropathic pain. nih.govnih.gov The compound was investigated for various pain conditions, including neuropathic pain and post-operative dental pain. wikipedia.org

Key milestones in its development included positive Phase II data in neuropathic pain and the approval of an Investigational New Drug (IND) application for this indication. newron.com A European Union use patent for this compound in migraine was also obtained. newron.com The compound has been explored in clinical trials for chronic neuropathic low back pain. hra.nhs.ukclinconnect.io

Current Status in Research and Development Pipelines

As of early 2020, this compound was reported to be in Phase III clinical trials for neuropathic pain in several countries, including the United Kingdom, Germany, Italy, Poland, Romania, and India. wikipedia.orgspringer.com However, it had previously failed a Phase II trial for lower back pain in 2010. wikipedia.org Development for dental pain and inflammatory pain has been discontinued (B1498344). springer.com

This compound is considered a New Chemical Entity (NCE) and is available for licensing for pain and psychiatric disorders. springer.com Newron Pharmaceuticals continues to explore potential pivotal studies in orphan indications within neuropathic pain for this compound and is seeking partners for this endeavor. newron.com Research continues to investigate analogues of this compound to potentially improve Naᵥ1.7 inhibition and antinociceptive activity. researchgate.net

Summary of this compound Development Status (as of early 2020):

IndicationHighest Development PhaseStatus
Neuropathic painPhase IIIOngoing
Lower back painPhase IIFailed (2010)
Dental painPhase IIDiscontinued
Inflammatory painN/ADiscontinued

Research findings highlight this compound's ability to suppress afferent hyperexcitability selectively in capsaicin-responsive neurons, suggesting its action in reducing inflammatory and neuropathic pain, as well as bladder overactivity. nih.gov Studies have also characterized the voltage- and use-dependent inhibition of Naᵥ1.7 channels by this compound and its analogues. patsnap.comresearchgate.net

Selected Research Findings on this compound Mechanism:

TargetMechanism of ActionResearch Finding Highlights
Voltage-gated sodium channels (including Naᵥ1.7)Blocker (voltage- and use-dependent)Suppresses TTX-resistant Na⁺ currents, particularly in capsaicin-responsive DRG neurons. nih.gov
N-type calcium channelsBlockerPart of multimodal activity. wikipedia.org
NMDA receptorNoncompetitive antagonistPart of multimodal activity. wikipedia.org
Monoamine oxidase BInhibitorPart of multimodal activity. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19FN2O2 B1678110 Ralfinamide CAS No. 133865-88-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJIBOFHEFDSAU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158406
Record name Priralfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133865-88-0
Record name Priralfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133865-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Priralfinamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Priralfinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Priralfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIRALFINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Mechanisms of Action and Molecular Pharmacology of Ralfinamide

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium channels (Naᵥ) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. oup.comfrontiersin.org They play a significant role in pain signaling, and alterations in their function and expression are associated with conditions like neuropathic pain. newron.comnewron.com Ralfinamide functions as a blocker of these channels. wikipedia.orgnih.gov

This compound demonstrates blocking activity against both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents in dorsal root ganglion (DRG) neurons. nih.govnih.gov Tetrodotoxin (B1210768) (TTX) is a potent neurotoxin that selectively blocks most voltage-gated sodium channels by binding to Site 1 at the extracellular pore opening. wikipedia.orgnih.gov However, certain Naᵥ subtypes, notably Naᵥ1.8 and Naᵥ1.9, are less sensitive or resistant to TTX. frontiersin.orgportico.org Studies have shown that this compound suppresses TTX-resistant Na⁺ currents in small to medium-sized DRG neurons, exhibiting approximately twice the selectivity for these currents compared to TTX-sensitive currents in the same neurons. nih.gov

While this compound exhibits activity against multiple sodium channel subtypes, research has focused on its modulation of specific isoforms, particularly those implicated in pain pathways. tandfonline.com

The voltage-gated sodium channel subtype Naᵥ1.7 is predominantly expressed in peripheral nociceptive neurons and is considered a significant therapeutic target for chronic pain. nih.govresearchgate.netnih.govmdpi.com Genetic studies have linked mutations in the SCN9A gene, which encodes Naᵥ1.7, to inherited pain disorders, including congenital insensitivity to pain (loss-of-function mutations) and extreme pain disorders (gain-of-function mutations). oup.comresearchgate.net this compound has been shown to inhibit Naᵥ1.7 channels. wikipedia.orgnewron.comnih.gov Research indicates that this compound inhibits Naᵥ1.7 current with an IC₅₀ value reported around 37.1 ± 2.9 μM in HEK293 cells expressing the channel. nih.gov Newer compounds based on the this compound structure have demonstrated improved potency for Naᵥ1.7 inhibition. nih.govmdpi.comresearchgate.net

Tetrodotoxin-resistant sodium channels, particularly Naᵥ1.8 and Naᵥ1.9, are critically involved in the excitability of DRG neurons and contribute to abnormal spontaneous firing associated with neuropathic pain. nih.govfrontiersin.orgportico.org Naᵥ1.8 is primarily expressed in small DRG neurons and carries a significant portion of the current underlying action potentials in nociceptive neurons. frontiersin.orgmdpi.comresearchgate.net Naᵥ1.9 is also present in nociceptive DRG neurons and contributes a persistent TTX-resistant sodium current. nih.govfrontiersin.orgnih.gov this compound has been shown to suppress these TTX-resistant currents. nih.govnih.gov Studies in rat DRG neurons have shown IC₅₀ values for tonic block of half-maximal inactivated TTX-resistant currents by this compound at 10 μM. nih.gov This suggests a more potent effect on TTX-resistant channels compared to TTX-sensitive channels (IC₅₀ of 22 μM). nih.gov this compound's inhibitory effects are more pronounced on TTX-resistant currents than on TTX-sensitive currents. nih.gov

A key characteristic of this compound's action is its frequency and voltage-dependent inhibition of sodium channels. nih.govnih.govresearchgate.net This means that the block is enhanced when channels are repeatedly activated (frequency dependence) or when the membrane potential is more depolarized (voltage dependence), particularly interacting preferentially with channels in the inactivated state. nih.gov Studies have demonstrated that this compound inhibits peak TTX-resistant Na⁺ currents in a voltage-dependent manner, showing increased inhibition at more depolarized prepulse potentials. For instance, inhibition was 7%, 21%, and 58% following 2-second prepulses to -90 mV, -70 mV, and -40 mV, respectively. nih.gov this compound also produces a hyperpolarizing shift in the steady-state inactivation curves of both TTX-resistant and TTX-sensitive currents, further confirming its preferential interaction with inactivated channels. nih.gov Use-dependent inhibition, where the block increases with repetitive stimulation, has also been observed for this compound. nih.govnih.gov

By modulating sodium channels, this compound impacts neuronal excitability and action potential (AP) parameters. frontiersin.orgnih.gov In capsaicin-responsive DRG neurons, which are presumed to be nociceptive, this compound significantly reduced the number of action potentials fired during prolonged depolarizing stimuli. nih.govnih.gov For example, at 25 μM, this compound reduced the number of APs from 10.6 ± 1.8 to 2.6 ± 0.7 in capsaicin-responsive tonic firing neurons. nih.govnih.gov In contrast, it did not significantly alter firing in capsaicin-unresponsive neurons. nih.govnih.gov this compound also affected specific action potential parameters, including increasing the threshold for AP generation, decreasing the overshoot, and increasing the rate of rise of the AP. nih.gov These effects contribute to the suppression of afferent hyperexcitability, particularly in nociceptive neurons. nih.govresearchgate.net

Here is a data table summarizing some of the electrophysiological effects of this compound on capsaicin-responsive tonic firing neurons:

ParameterControl (mean ± SEM)This compound (25 μM) (mean ± SEM)
Number of Action Potentials10.6 ± 1.82.6 ± 0.7
Action Potential ThresholdIncreasedIncreased
Action Potential OvershootDecreasedDecreased
Rate of Rise of Action PotentialIncreasedIncreased

Data derived from research findings on rat DRG neurons. nih.govnih.gov

Specificity and Selectivity for Nav Subtypes

N-Type Calcium Channel Blockade

Voltage-gated calcium channels, particularly the N-type (CaV2.2) subtype, play a crucial role in the release of neurotransmitters from presynaptic terminals. nih.govrsc.org this compound has been shown to act as an N-type calcium channel blocker. wikipedia.orgspringer.com This blockade can reduce calcium influx into neurons, thereby inhibiting the release of pronociceptive neurotransmitters. nih.govrsc.org Studies in rat dorsal root ganglion (DRG) neurons have indicated that this compound inhibits Ca++ currents in Cav2.2 channels. nih.gov The blockade by this compound is described as state-dependent, favoring the inactivated channel conformation, which is hypothesized to lead to use- or frequency-dependent inhibition. nih.gov This type of inhibition could selectively target hyperexcitable neurons involved in pain signaling while minimizing effects on normal neuronal activity. nih.gov

Noncompetitive NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor that plays a significant role in synaptic plasticity and central sensitization, processes implicated in chronic pain states. wikipedia.orgmdpi.com this compound functions as a noncompetitive NMDA receptor antagonist. wikipedia.orgebi.ac.uk Noncompetitive antagonists bind to a site distinct from the neurotransmitter binding site, often within the ion channel pore, to block ion flow. mdpi.comnih.gov Research suggests that this compound's antagonism of NMDA receptors contributes to its analgesic effects. nih.govresearchgate.net This action can modulate the hyperexcitability of central neurons that occurs after nerve injury. clinconnect.io

Monoamine Oxidase B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme primarily involved in the metabolism of dopamine (B1211576) and other phenylethylamines in the brain. newron.comebi.ac.uk this compound has been identified as a monoamine oxidase B inhibitor. wikipedia.orgnih.gov Inhibition of MAO-B can lead to increased levels of dopamine, which may contribute to the modulation of pain pathways. newron.com Studies have indicated that this compound selectively inhibits MAO-B with no apparent effect on monoamine oxidase A. nih.gov This selectivity is similar to observations made for safinamide (B1662184), another alpha-aminoamide derivative with MAO-B inhibitory properties. nih.govnih.gov Clinical studies investigating the effect of this compound on the pressor response to oral tyramine, a substance metabolized by MAO-A, have provided evidence for this compound's specificity for MAO-B. nih.gov

Modulation of Neurotransmitter Release (e.g., Substance P, Glutamate)

Beyond its direct effects on ion channels and receptors, this compound also modulates the release of key neurotransmitters involved in pain transmission, including Substance P and glutamate. wikipedia.orgbiospace.com Substance P is a neuropeptide involved in the transmission of pain signals and neurogenic inflammation. oncotarget.commdpi.com Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in nociceptive signaling and central sensitization. mdpi.come-neurospine.org this compound has been shown to inhibit the release of Substance P from spinal cord synaptosomes in animal models. nih.gov Additionally, it is believed to inhibit glutamate release. biospace.combiospace.comgoogle.comtargetmol.com By reducing the release of these excitatory neurotransmitters, this compound can attenuate the signaling of pain in the spinal cord and higher brain centers. biospace.combiospace.com This modulation of neurotransmitter release is considered a significant component of this compound's analgesic and anti-inflammatory effects. biospace.combiospace.comhbmpartners.com

Iii. Preclinical Research and Animal Models

Efficacy Studies in Pain Models

Preclinical assessments of ralfinamide have demonstrated its analgesic properties across multiple animal models of pain. These studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action. Research indicates that this compound has potent effects in models of both neuropathic and inflammatory pain nih.govnih.gov.

Neuropathic pain, which results from damage or disease affecting the somatosensory nervous system, is a key area of investigation for this compound. The compound has been tested in several well-established animal models designed to mimic this complex pain state nih.govclinicaltrials.gov.

This compound has shown significant efficacy in models of neuropathic pain caused by direct nerve injury.

In the Spared Nerve Injury (SNI) model, where specific branches of the sciatic nerve are ligated and transected to produce persistent pain behaviors, orally administered this compound was found to dose-dependently alleviate mechanical allodynia in both rats and mice nih.gov.

In neurectomy models, which involve the transection of nerves to model spontaneous neuropathic pain, this compound demonstrated both "preemptive" and "palliative" analgesic effects newron.com. Studies using a model where the sciatic and saphenous nerves were transected in rats showed that this compound significantly suppressed autotomy, a spontaneous pain-related behavior of self-mutilation of the denervated paw biospace.com. This effect was observed when the compound was administered before the nerve injury and when administered only after the surgery biospace.com. The analgesic effects were noted to be long-lasting, still present 21 days after the cessation of treatment biospace.com.

Table 1: Efficacy of this compound in a Rat Neurectomy Model
Treatment RegimenObserved EffectStatistical Significance (p-value)
Preoperative ("Preemptive")Delayed onset of autotomyp=0.009 biospace.com
Preoperative ("Preemptive")Reduced autotomy scores on day 63p=0.01 biospace.com
Postoperative ("Palliative")Delayed onset of autotomyp=0.006 biospace.com
Postoperative ("Palliative")Reduced autotomy scores lasting until day 63p=0.01 biospace.com

Chemotherapy-induced peripheral neuropathy (CIPN) is a common and debilitating side effect of certain anticancer drugs. This compound has been evaluated in rodent models mimicking this condition. Research findings indicate that this compound effectively increased the mechanical withdrawal thresholds in neuropathic pain models induced by the chemotherapeutic agents oxaliplatin (B1677828) and paclitaxel nih.gov. This suggests that this compound can attenuate the mechanical allodynia associated with these specific types of CIPN nih.gov.

The Chronic Constriction Injury (CCI) model, also referred to as the sciatic nerve ligation model, is another widely used paradigm for studying neuropathic pain. In this model, loose ligatures are placed around the sciatic nerve, leading to nerve compression and subsequent pain behaviors. This compound has been shown to produce analgesic effects in this model of neuropathic pain nih.gov.

This compound's efficacy extends to models of inflammatory pain. Studies have demonstrated that the compound elicits anti-nociceptive effects in standard preclinical models of inflammation-induced somatic pain nih.gov. Specifically, analgesic effects have been reported in the formalin test and in models where inflammation is induced by Complete Freund's Adjuvant (CFA) nih.gov. The formalin test induces a biphasic pain response, and this compound's activity in this model suggests effects on both acute nociception and central sensitization mechanisms nih.gov.

Table 2: Effect of this compound on Firing Properties of Nociceptive Neurons
Neuron TypeConditionAction Potentials / 600ms
Capsaicin-Responsive (Tonic Firing)Control10.6 ± 1.8 nih.gov
After this compound2.6 ± 0.7 nih.gov
Capsaicin-Unresponsive (Tonic Firing)Control8.4 ± 0.9 nih.gov
After this compound6.6 ± 2.0 (Not Significant) nih.gov

Post-surgical pain models, such as the incisional pain model, are designed to replicate the acute pain experienced after surgery. Based on the conducted research, specific efficacy data for this compound in these preclinical post-surgical pain models were not identified. While a pilot Phase II study assessed safety and tolerability in patients with post-surgical dental pain, this does not pertain to preclinical efficacy models biospace.com.

Bladder Overactivity Models

Preclinical research has explored the effects of this compound in animal models of bladder dysfunction. Specifically, studies have shown that this compound can suppress bladder hyperactivity induced by chemical irritants such as cyclophosphamide and acetic acid. nih.gov This effect is thought to be linked to the compound's primary mechanism of action on nerve excitability. The cyclophosphamide-induced cystitis model in rodents is a well-established method for simulating bladder inflammation and overactivity, leading to symptoms like increased voiding frequency. nih.govfrontiersin.org The ability of this compound to mitigate these symptoms in animal models without affecting normal voiding function suggests that its modulatory effects on sensory nerve pathways may be beneficial in conditions of bladder hypersensitivity. nih.gov The compound's action in these models is attributed to the suppression of hyperexcitability in the primary afferent pathways that contribute to nociceptive sensitization and bladder overactivity. nih.govnih.gov

Behavioral and Electrophysiological Assessments in Preclinical Studies

Anti-allodynic Effects

This compound has demonstrated significant anti-allodynic properties in various preclinical models of neuropathic pain. In studies involving rats and mice with spared nerve injury, orally administered this compound dose-dependently alleviated mechanical allodynia, which is pain resulting from a stimulus that does not normally provoke pain. nih.gov Its efficacy has also been observed in models of chemotherapy-induced neuropathic pain, where it increased mechanical withdrawal thresholds in animals treated with agents like oxaliplatin and paclitaxel. nih.gov The anti-allodynic effects of this compound are comparable to those of established treatments like gabapentin (B195806), but notably without interfering with basal mechanical sensitivity. nih.gov

Table 1: Summary of this compound Anti-allodynic Effects in Preclinical Models An interactive data table is provided below. You can sort and filter the data as needed.

Pain ModelSpeciesKey FindingCitation
Spared Nerve InjuryRats and MiceDose-dependently alleviated mechanical allodynia. nih.gov
Oxaliplatin-induced NeuropathyRodentsIncreased mechanical withdrawal thresholds. nih.gov
Paclitaxel-induced NeuropathyRodentsIncreased mechanical withdrawal thresholds. nih.gov

Anti-nociceptive Effects

Systemic administration of this compound produces anti-nociceptive effects in animal models of both inflammatory and neuropathic pain. nih.govtocris.com Its analgesic properties have been confirmed in multiple experimental settings. nih.gov In a rat model of spontaneous neuropathic pain involving nerve transection, chronic oral administration of this compound significantly delayed the onset and reduced the severity of autotomy (self-mutilation behavior), indicating a potent analgesic effect on spontaneous pain. nih.gov This effect was observed both when the drug was administered post-operatively and as a pre-emptive treatment. nih.gov However, studies evaluating its effect on physiological pain, using tests such as the hot plate and acetic acid writhing tests, found that this compound did not significantly affect the response to acute noxious stimuli, suggesting it primarily targets pathological pain states rather than normal nociception. nih.gov

Suppression of Afferent Hyperexcitability in Nociceptive Neurons

Electrophysiological studies have elucidated the mechanism behind this compound's behavioral effects, showing that it selectively suppresses hyperexcitability in nociceptive neurons. nih.govnih.gov In studies using dorsal root ganglion (DRG) neurons from adult rats, this compound was found to have more prominent suppressant effects on capsaicin-responsive neurons, which are presumed to be nociceptors, compared to capsaicin-unresponsive neurons. nih.govnih.gov

The compound effectively reduces tonic firing in these sensitized neurons. For instance, in capsaicin-responsive tonic firing neurons, this compound reduced the number of action potentials fired during a prolonged depolarizing current pulse from approximately 10.6 to 2.6. nih.gov In contrast, it did not significantly alter the firing rate in capsaicin-unresponsive neurons. nih.gov Furthermore, this compound reversed the facilitation of firing induced by agents like substance P. nih.govnih.gov This suppression of neuronal hyperexcitability is achieved through a frequency- and voltage-dependent blockade of tetrodotoxin-resistant (TTX-r) Na+ currents, which are critical in the transmission of pain signals. nih.gov

Table 2: Electrophysiological Effects of this compound on Rat Dorsal Root Ganglion (DRG) Neurons An interactive data table is provided below. You can sort and filter the data as needed.

ParameterNeuron TypeEffect of this compoundCitation
Action Potential Firing (Tonic)Capsaicin-ResponsiveReduced number of APs from 10.6 to 2.6 per 600ms pulse. nih.gov
Action Potential Firing (Tonic)Capsaicin-UnresponsiveNo significant change in firing. nih.gov
Facilitated Firing (Phasic)Capsaicin-ResponsiveReversed the increase in firing induced by Substance P. nih.govnih.gov
Action Potential ThresholdCapsaicin-ResponsiveIncreased the threshold for firing. nih.gov
Action Potential OvershootCapsaicin-ResponsiveDecreased the overshoot amplitude. nih.gov
TTX-resistant Na+ CurrentsDRG NeuronsInhibited in a frequency- and voltage-dependent manner. nih.govnih.gov

Pharmacokinetics in Preclinical Species

Detailed pharmacokinetic profiles of this compound in common preclinical species such as rats, dogs, and monkeys are not extensively detailed in publicly available literature. Studies in rats have administered the compound at doses intended to produce plasma levels similar to those that are effective in humans, but specific parameters like half-life, clearance, and volume of distribution in these species are not consistently reported. nih.gov The primary goal in these preclinical studies was often to establish effective plasma concentrations for efficacy models rather than to perform a comprehensive characterization of absorption, distribution, metabolism, and excretion (ADME). Therefore, a complete comparative pharmacokinetic profile across different preclinical species cannot be constructed from the available data.

Preclinical Toxicology Findings

Preclinical toxicology studies are essential for identifying potential target organs of toxicity and establishing a safety profile before human trials. In the case of this compound, a significant finding from toxicology studies in albino rats was the observation of retinal degeneration. This finding was notable enough to lead to the temporary interruption of a clinical study to assess the risk.

Iv. Clinical Development and Trial Outcomes

Overview of Clinical Trial Phases for Ralfinamide

The evaluation of this compound has included studies across Phase I, Phase II, Phase IIb/III, and Phase III clinical trial stages. These phases represent a structured approach to gathering data on a new compound, from initial human exposure to large-scale efficacy and safety assessments.

Phase I Studies

Phase I studies involving this compound have been conducted in healthy volunteers. These initial human trials aimed to assess the compound's safety, tolerability, pharmacokinetics, and pharmacodynamics. Results from Phase I studies have indicated that this compound was well tolerated in healthy individuals and demonstrated rapid absorption with a half-life sufficient to support twice or thrice daily dosing acs.org. This compound is also listed in MeSH terms as a topic in Clinical Trials, Phase I nih.gov.

Phase II Studies

This compound has been evaluated in Phase II clinical trials to assess its efficacy in specific patient populations and to determine optimal dosing ranges. Positive results were reported from a Phase II trial in patients experiencing peripheral neuropathic pain biospace.comhbmpartners.com. This multi-national, double-blind, randomized, placebo-controlled study included 272 patients with neuropathic pain of various origins, such as Diabetic Neuropathy, Post-herpetic Neuralgia, Post-Surgical Neuralgia, and Post-compression Neuralgia biospace.com. Encouraging Phase II results for neuropathic pain have been announced wikipedia.org. However, one source indicated that this compound failed a Phase II trial for lower back pain in 2010 wikipedia.org.

Phase IIb/III Studies

The clinical development program for this compound included Phase IIb/III studies, which are designed to serve as pivotal trials for regulatory submission if successful. The SERENA study (Safety and Efficacy of this compound in nEuropathic low back paiN Atients) was conducted as a Phase IIb/III trial focusing on patients with moderate neuropathic low back pain fiercebiotech.combiospace.combiospace.com. This 12-week, randomized, double-blind, international study aimed to enroll approximately 400 patients biospace.combiospace.com. The primary efficacy endpoint was based on the change in the 11-point Likert Pain Scale biospace.combiospace.com.

Phase III Studies

This compound has advanced into Phase III clinical trials for neuropathic pain. As of 2020, this compound was reported to be in Phase III development for neuropathic pain in several countries, including the United Kingdom, Germany, Italy, Poland, Romania, and India wikipedia.orgnih.gov. Clinical trial registries list completed Phase 3 studies, such as the study with the identifier NCT01019824, which aimed to assess the efficacy and safety of this compound patsnap.comdrugbank.com. Another Phase 3 study for chronic neuropathic low back pain (CTRI/2009/091/000177) was terminated patsnap.com. The Phase IIb/III SERENA study was intended to be one of two pivotal studies required for potential approval in the neuropathic low back pain indication biospace.combiospace.com.

Efficacy Outcomes in Clinical Trials

The efficacy of this compound has been evaluated in clinical trials across different phases, with a primary focus on its impact on neuropathic pain.

Neuropathic Pain Indications

In a Phase II trial for peripheral neuropathic pain, treatment with this compound was associated with a clinically relevant and statistically significant benefit compared to placebo. This benefit was observed in analyses of mean change from baseline and responder rates on the Visual Analogue Scale (VAS) and Likert Pain Scale (LPS) biospace.comhbmpartners.com. These positive outcomes were particularly noted in patients with Nerve Compression and Entrapment conditions, which constituted the largest subgroup in the trial biospace.comhbmpartners.com.

In contrast, the Phase IIb/III SERENA study in patients with neuropathic low back pain did not meet its primary endpoint. The top-line results showed no significant difference between this compound and placebo regarding the change from baseline for the 11-point Likert Scale fiercebiotech.com. Further analyses of secondary endpoints from this study were planned fiercebiotech.com. Some sources indicate that this compound failed to show efficacy in Phase III trials for neuropathic low back pain nih.gov.

Preclinical studies have demonstrated that this compound attenuates mechanical allodynia in animal models of nerve injury and chemotherapy-induced neuropathic pain. Its effect in these models was found to be comparable to that of gabapentin (B195806) nih.gov.

Below is a summary of reported clinical trial outcomes for this compound in neuropathic pain indications:

Trial PhaseIndication(s) CoveredKey Outcome Measure(s)Reported Efficacy Outcome
Phase IIPeripheral Neuropathic Pain (including NCET, Diabetic Neuropathy, Post-herpetic Neuralgia, Post-Surgical Neuralgia) biospace.comVAS, LPS (mean change from baseline, responder rates) biospace.comClinically relevant and statistically significant benefit vs. placebo, particularly in NCET patients biospace.comhbmpartners.com. Encouraging results reported wikipedia.org.
Phase IIb/IIINeuropathic Low Back Pain (SERENA study) fiercebiotech.combiospace.combiospace.com11-point Likert Pain Scale (change from baseline) biospace.combiospace.comPrimary endpoint not met; no significant difference vs. placebo fiercebiotech.com. Failed in this indication wikipedia.orgnih.gov.
Phase IIINeuropathic Pain wikipedia.orgnih.govNot specified in available snippetsTrials ongoing or completed wikipedia.orgnih.govpatsnap.comdrugbank.com. Failure in neuropathic low back pain indicated nih.gov.

This compound: Clinical Development and Trial Outcomes

This compound, an alpha-aminoamide derivative, has been investigated for its potential analgesic effects across various neuropathic and post-surgical pain conditions. Clinical trials have explored its efficacy and impact on pain severity and related quality of life measures.

Clinical development programs for this compound have focused on its application in different pain etiologies, utilizing various pain assessment methodologies to evaluate outcomes.

Neuropathic pain, arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. This compound has been studied in several neuropathic pain conditions.

A double-blind, randomized, placebo-controlled, multi-national Phase II study enrolled 272 patients experiencing at least moderate pain of neuropathic origin. The etiologies included diabetic neuropathy, post-herpetic neuralgia, post-surgical neuralgia, and post-compression neuralgia, diagnosed according to International Association for the Study of Pain (IASP) criteria. biospace.comhbmpartners.comnewron.com

In this 8-week trial, treatment with this compound demonstrated a clinically relevant and statistically significant benefit compared to placebo. Efficacy was judged by analyses of mean change from baseline and responder rates on the Visual Analogue Scale (VAS) and Likert Pain Scale (LPS). biospace.comhbmpartners.comnewron.com this compound also showed significant benefit for disturbed sleep and a trend for improvement in daily activity and shooting pain. newron.com

Neuropathic low back pain (NLBP) is a prevalent condition often associated with nerve compression syndromes. biospace.comhbmpartners.com While initial Phase II analyses suggested that this compound might offer a unique therapeutic benefit for patients with NLBP, particularly those with pain due to nerve compression/entrapment conditions, subsequent studies provided different outcomes. hbmpartners.comnewron.com

A Phase IIb/III study, known as SERENA, enrolled 411 patients with chronic NLBP of at least moderate severity. This 12-week study evaluated the efficacy of this compound compared to placebo. The results on the primary endpoint, the change from baseline for the 11-point Likert Scale, did not detect a significant difference between this compound and placebo. fiercebiotech.com One source indicates that this compound failed to ameliorate neuropathic low back pain in Phase III trials. nih.gov

Nerve compression and entrapment conditions represent a significant portion of neuropathic pain diagnoses. biospace.comhbmpartners.com In the Phase II trial across various neuropathic pain etiologies, the largest subgroup of patients experienced pain due to nerve compression/entrapment (NCET). biospace.comhbmpartners.com

Analyses performed specifically in the 96 patients with pain due to NCET syndromes (57 treated with this compound, 39 with placebo) demonstrated clinically meaningful and statistically significant benefit compared to placebo. hbmpartners.comnewron.com This efficacy was assessed by the reduction in pain intensity measured by the VAS and LPS in analyses of mean change from baseline, as well as responder rates. hbmpartners.comnewron.com Treatment with this compound in this subgroup also showed significant improvement in sleep disruption and daily life activities based on responder rates (50% or greater reduction from baseline). hbmpartners.com

This compound has also been investigated in the context of post-surgical pain, specifically in a pilot Phase II study involving post-extraction dental pain. biospace.comhbmpartners.combiospace.com This randomized, placebo-controlled, double-blind, parallel-group, multi-center study aimed to assess preliminary evidence of preventive analgesic efficacy. hbmpartners.com

A clinical trial summary indicated that a study was conducted to evaluate the efficacy of this compound in patients with third molar post-extraction dental pain. The primary outcome was time to meaningful pain relief, analyzed using a Cox regression model, with secondary outcomes including pain intensity differences. slideshare.net However, results from the pilot Phase II study in humans indicated that pre- and post-surgery administration did not replicate the effects observed in pre-clinical animal models. hbmpartners.com

Clinical trials evaluating this compound's efficacy have utilized several standard pain assessment scales. The Visual Analogue Scale (VAS) and the Likert Pain Scale (LPS), specifically an 11-point version, have been employed as primary and secondary efficacy measures to assess the severity of pain and its change from baseline. biospace.comhbmpartners.comnewron.com

Responder rates, typically defined as a certain percentage of pain reduction from baseline (e.g., 50% or greater), have also been a key metric in determining the clinical relevance of this compound's analgesic effect. biospace.comhbmpartners.comnewron.com For instance, in the Phase II peripheral neuropathic pain trial, differences in 50% responder rates for both VAS and Likert scales indicated therapeutic relevance. newron.com

Other assessment tools mentioned in the context of this compound trials, particularly in the NLBP study, include the Patient Global Impression of Change (PGI) and the Clinical Global Impression of Severity and Change (CGI). fiercebiotech.com These scales provide a global assessment of the patient's and clinician's perception of change and severity.

Studies comparing pain rating scales have shown that the VAS and an 11-point Numeric Rating Scale (NRS-11) demonstrate similar sensitivity in assessing acute postoperative pain intensity, while the VAS allows for finer distinctions than Likert scales. nih.govscielo.sa.cr

Impact on Sleep and Daily Activities

Clinical trials evaluating this compound in patients with neuropathic pain have assessed its impact on sleep quality and the ability to perform daily activities. A completed Phase II placebo-controlled study in patients with peripheral neuropathic pain demonstrated that this compound had positive effects on disturbed sleep and showed a trend for improvement in daily activity. newron.comfiercebiotech.comhbmpartners.com This study indicated a significant benefit for disturbed sleep (p=0.026) and a trend for daily activity and shooting pain based on analyses using a daily pain diary. newron.com Another Phase II study also reported that this compound demonstrated an improvement in sleep and the ability to perform daily activities in patients with peripheral neuropathic pain. biospace.combiospace.com These benefits were noted in the quality of sleep and daily activities based on the magnitude of pain reduction. hbmpartners.com

Safety and Tolerability Profile in Clinical Trials

The safety and tolerability of this compound have been evaluated in various clinical trials. Safety assessments typically included monitoring adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs). newron.comclinicaltrialsregister.eu

In clinical trials, the most frequently reported adverse events (occurring in ≥5% of patients) in one study included headache, nausea, abdominal pain, dizziness, dyspepsia, and vomiting. newron.comnewron.com The incidence rates of these common adverse events were often similar or even lower in the this compound group compared to the placebo group in some studies. newron.comnewron.com For example, in one trial, headache occurred in 7.3% of the this compound group versus 10.5% of the placebo group, and nausea occurred in 5.1% of the this compound group versus 10.5% of the placebo group. newron.comnewron.com Serious adverse events were reported in a small number of patients in a long-term extension study, but all were considered "not related" to the study medication. clinicaltrialsregister.eu

Here is a table summarizing the most frequent adverse events from one study:

Adverse EventThis compound (n=177)Placebo (n=95)
Headache13 (7.3%)10 (10.5%)
Nausea9 (5.1%)10 (10.5%)
Abdominal pain8 (4.5%)5 (5.3%)
Dizziness6 (3.4%)8 (8.4%)
Dyspepsia5 (2.8%)7 (7.4%)
Vomiting5 (2.8%)5 (5.3%)

Discontinuation rates due to adverse events have been assessed in clinical trials. In one study involving 272 patients (177 on this compound, 95 on placebo), 78 patients discontinued (B1498344) prematurely (31.2% in the this compound group and 23.2% in the placebo group), with no significant difference in the reasons for discontinuation between the groups. newron.com In a long-term extension study, only two patients discontinued prematurely due to adverse events, one in the 320 mg/day this compound group and one in the placebo group. clinicaltrialsregister.eu

A specific safety concern that arose during the clinical development of this compound was the observation of retinal degeneration in albino rats. newron.com This finding led to the temporary interruption of a clinical study. newron.com The study was reinitiated after discussions with regulatory authorities, implementation of a protocol amendment to exclude high ocular risk patients, institution of ocular monitoring, and the resolution of the toxicology issue, which was determined to be limited to albino rats. newron.com

V. Structure Activity Relationships Sar and Derivative Research

Modifications to Ralfinamide Chemical Structure

Modifications to the chemical structure of this compound have been explored to optimize its pharmacological properties. A key area of investigation has involved alterations to the substituted benzene (B151609) ring, referred to as the A ring, and the linker region connecting it to the α-aminoamide pharmacophore. The position of substituents on the A ring and the arrangement of atoms, such as the oxygen atom between the A and B rings, have been identified as critical determinants of activity and selectivity. uni-freiburg.de For instance, a slight structural difference in the position of a fluoro substituent between this compound and safinamide (B1662184), another α-aminoamide derivative, leads to dramatically different pharmacological activities; this compound acts as a voltage-gated sodium channel blocker, while safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor. uni-freiburg.de This highlights the sensitivity of the α-aminoamide scaffold to minor structural changes. Researchers have also investigated replacing the substituted benzene ring with other moieties, including indole (B1671886) and various benzoheterocyclic groups such as benzimidazole, benzofuran (B130515), and quinoline, to understand their impact on activity and selectivity. uni-freiburg.de

Design and Synthesis of Novel α-Aminoamide Derivatives

The insights gained from SAR studies have guided the design and synthesis of novel α-aminoamide derivatives based on the this compound structure. The primary goal has been to create compounds with improved analgesic potency and better selectivity profiles. Strategies employed include the introduction of different functional groups and the replacement of existing ring systems with alternative heterocyclic structures. For example, novel α-aminoamide derivatives containing an indole moiety were designed and synthesized by replacing the substituted benzene ring of this compound. uni-freiburg.de Another approach involved synthesizing derivatives with different substituted benzene groups. The synthesis typically involves multi-step procedures, including reactions such as ether formation, oxidation, and reductive amination, utilizing key intermediates like L-alaninamide hydrochloride. The design process often involves varying the substitution patterns on the introduced rings and modifying the linker region to probe the structural requirements for optimal interaction with target ion channels. uni-freiburg.de

Impact of Structural Changes on Pharmacological Activity and Selectivity

Structural modifications to the this compound scaffold have a profound impact on the pharmacological activity and selectivity of the resulting compounds. The distinct activities of this compound and safinamide, stemming from a single fluoro substituent positional change, underscore the critical nature of subtle structural differences. uni-freiburg.de Studies involving the replacement of the A ring demonstrate varying effects. While introducing an indole moiety led to compounds with robust in vivo analgesic potency, their in vitro Nav1.7 inhibitory activity was lower compared to this compound, suggesting potential alternative mechanisms of action. uni-freiburg.de In contrast, derivatives featuring a benzofuran group replacing the A ring exhibited more potent in vivo analgesic effects and demonstrated potent in vitro inhibitory activity against both Nav1.7 and Nav1.8 channels. These findings indicate that the chemical nature of the A ring significantly influences selectivity towards different Nav subtypes. Furthermore, the position of the oxygen atom within the linker region has been identified as playing a crucial role in determining inhibitory activity and target selectivity. uni-freiburg.de Research suggests that the hydrogen bond accepting properties of the A ring moiety may be key to achieving Nav1.7 selectivity.

Detailed research findings illustrate these impacts. For instance, a study comparing novel benzofuran-containing compounds (6a, 6e, 6f) with this compound showed significantly higher in vivo analgesic potency for the derivatives in the formalin test. Compound 6a, with an IC50 value three times lower than this compound against Nav1.7, was the most effective inhibitor in this series.

CompoundA Ring MoietyIn vivo Analgesic Potency (Formalin Test, 10 mg/kg)In vitro Nav1.7 Inhibition (IC₅₀, µM)In vitro Nav1.8 Inhibition (10 µM, % Inhibition)In vitro Nav1.5 Inhibition (10 µM, % Inhibition)
This compoundSubstituted Benzene42.4%7.10 ± 1.41Lower than derivativesModerate (64.6 ± 3.2)
Compound 6aBenzofuran84%Three times lower than this compoundNearly nine-fold more potent than this compoundModerate (66.8 ± 1.5)
Compound 6eBenzofuranNearly 1.5–2 times higher than this compoundClose to this compoundPotentModerate (70.1 ± 2.2)
Compound 6fBenzofuranNearly 1.5–2 times higher than this compoundClose to this compoundPotentModerate (48.0 ± 0.1)

Development of Enhanced Potency and Selectivity (e.g., QLS-81)

Efforts to develop this compound derivatives with enhanced potency and selectivity have led to the identification of promising compounds like QLS-81. QLS-81, synthesized as (S)-2-((3-(4-((2-fluorobenzyl)oxy)phenyl)propyl)amino)propanamide, is a novel small molecule modified from the this compound structure.

Electrophysiological studies have demonstrated that QLS-81 is significantly more potent than its parent compound, this compound, in inhibiting the Nav1.7 current. QLS-81 showed a tenfold improvement in potency, with an IC₅₀ of 3.5 ± 1.5 μM compared to 37.1 ± 2.9 μM for this compound in whole-cell recordings of HEK293 cells expressing Nav1.7. The inhibition by QLS-81 on Nav1.7 current was also found to be use-dependent. Further characterization revealed that QLS-81 induced a hyperpolarizing shift in both the fast and slow inactivation of the Nav1.7 channel and slowed down the recovery from inactivation.

Another derivative, referred to as compound 19h in some studies, has also shown enhanced potency, exhibiting approximately 12-fold better potency than this compound in inhibiting Nav1.7. While these derivatives demonstrate improved Nav1.7 inhibition, studies have also indicated challenges in achieving high selectivity over other sodium channels, such as the cardiac Nav1.5 channel. For instance, QLS-81 showed less selectivity on Nav1.5 in previous studies. Similarly, the benzofuran derivatives, despite potent Nav1.7 and Nav1.8 activity, displayed moderate inhibition of Nav1.5, suggesting a need for further optimization to improve cardiac selectivity.

CompoundTarget ChannelIC₅₀ (µM)Potency relative to this compound (Nav1.7)
This compoundNav1.737.1 ± 2.91x
QLS-81Nav1.73.5 ± 1.5~10x
Compound 19hNav1.72.9~12x

Note: IC₅₀ values can vary depending on the experimental conditions and cell lines used.

Vi. Comparative Studies and Therapeutic Positioning

Comparison with Other Sodium Channel Modulators

Ralfinamide acts as a modulator of voltage-gated sodium channels, including Naᵥ1.7. wikipedia.orgebi.ac.uknewron.com This mechanism is central to its proposed analgesic effects, as these channels play a critical role in the transmission of pain signals, particularly in nociceptive neurons. nih.govwikipedia.org Unlike some non-selective sodium channel blockers, which can have systemic effects, the focus on channels highly expressed in pain pathways, such as Naᵥ1.7, suggests a potential for more targeted pain relief. wikipedia.org

Other sodium channel modulators exist within the therapeutic landscape, including anticonvulsants like carbamazepine (B1668303) and phenytoin, which modulate sodium channels in the brain for conditions like epilepsy, and antiarrhythmics such as mexiletine (B70256) and flecainide, which act on cardiac sodium channels. nih.gov Lacosamide (B1674222), another α-aminoamide derivative, is also a sodium channel modulator and is approved for diabetic neuropathic pain. wikipedia.orgnih.gov this compound is described as a state and use-dependent Naᵥ modulator. nih.gov While many potent Naᵥ1.7 blockers have been explored, some have shown limited clinical efficacy as analgesics despite preclinical promise. wikipedia.org this compound's activity extends beyond sodium channels, also involving N-type calcium channels and NMDA receptors, contributing to a relatively complex pharmacology compared to agents solely targeting sodium channels. wikipedia.orgnewron.comnih.govnewron.comresearchgate.net

Comparative Efficacy in Animal Models (e.g., vs. Gabapentin)

Preclinical studies in animal models have evaluated the efficacy of this compound in neuropathic pain, often in comparison to established treatments like gabapentin (B195806). In models of spared nerve injury and chemotherapy-induced neuropathy (using oxaliplatin (B1677828) and paclitaxel), oral administration of this compound dose-dependently reduced mechanical allodynia. nih.gov These studies indicated that this compound's efficacy in reducing mechanical allodynia was comparable to that of gabapentin. nih.gov

A key distinction noted in these comparisons is that this compound achieved its effects without interfering with basal mechanical sensitivity, unlike some other agents. nih.gov In the formalin test, a standard model for assessing pain response, this compound demonstrated significant analgesic effects. Studies in rodents have also shown that this compound possesses both preemptive and palliative analgesic effects in models of chronic pain following neurectomy. newron.com

Some novel α-aminoamide derivatives have been synthesized and compared to this compound in animal models. For instance, one compound (compound 6b) exhibited greater analgesia in the formalin test and superior activity in acetic acid writhing tests compared to this compound at certain doses and routes of administration. rhhz.net Another derivative (QLS-81) showed improved Naᵥ1.7 inhibition and outperformed this compound in chronic constriction injury models at a lower dose.

Data from comparative animal model studies:

ModelCompoundEfficacy Finding (vs. Comparator)ComparatorSource
Spared Nerve Injury (Rats and Mice)This compoundDose-dependently alleviated mechanical allodynia. Comparable efficacy.Gabapentin nih.gov
Chemotherapy-induced NeuropathyThis compoundIncreased mechanical withdrawal thresholds. Comparable efficacy.Gabapentin nih.gov
Formalin TestThis compoundSignificant analgesic effects.Not specified
Formalin TestCompound 6b84% analgesia (10 mg/kg, i.p.) vs. This compound's 42.4%. Superior.This compound
Acetic Acid Writhing TestCompound 6b63.2% activity vs. This compound's 44.4%. Superior.This compound
Chronic Constriction InjuryQLS-81Reversed mechanical hypersensitivity (5 mg/kg, i.p.). Outperformed.This compound
Paclitaxel-induced Peripheral NeuropathyZonisamide, FlupirtineShowed anti-nociceptive activity comparable to Gabapentin.Gabapentin researchgate.net

Note: This table is a representation of data discussed in the text and is intended to be interactive.

Differentiation from Related α-Aminoamides (e.g., Safinamide)

This compound and safinamide (B1662184) are both α-aminoamide derivatives, but they exhibit distinct pharmacological profiles and are developed for different therapeutic applications. The primary structural difference between this compound and safinamide lies in the position of a single fluorine substituent on the benzyl (B1604629) group. rhhz.netgoogle.com

While this compound is primarily investigated for neuropathic pain and acts as a mixed voltage-gated sodium channel blocker (including Naᵥ1.7), N-type calcium channel blocker, and noncompetitive NMDA receptor antagonist, safinamide is primarily known for its selective and reversible monoamine oxidase B (MAO-B) inhibitory activity and is approved for the treatment of Parkinson's disease. wikipedia.orgebi.ac.uknewron.comrhhz.netnewron.combiospace.com Safinamide's mechanism in Parkinson's disease is also believed to involve dopamine (B1211576) modulation, including potential blockade of dopamine reuptake and an effect on the glutamate (B1630785) pathway. biospace.com Although both compounds share the α-aminoamide scaffold, their differing fluorine positions lead to significant differences in their pharmacological targets and therapeutic uses. rhhz.netgoogle.com Safinamide is reported to have minimal sodium channel activity compared to this compound.

Another related compound, Evenamide, is a structurally related antipsychotic in development that selectively inhibits voltage-gated sodium channels in hyper-active neurons. wikipedia.orgnewron.com Rufinamide, another α-aminoamide derivative, is an anticonvulsant used for seizure disorders, and while there is some evidence it modulates voltage-gated sodium channels, its mechanism is not fully understood and this action may not fully explain its clinical profile. wikipedia.orgacs.org

Key differences between this compound and Safinamide:

FeatureThis compoundSafinamideSource
Primary IndicationNeuropathic Pain (Investigational)Parkinson's Disease (Approved) wikipedia.orgrhhz.netnewron.com
Key Mechanism(s)Voltage-gated sodium channel blocker (Naᵥ1.7), N-type calcium channel blocker, NMDA receptor antagonist.Selective, reversible MAO-B inhibitor; Dopamine modulation; Glutamate pathway effects. wikipedia.orgebi.ac.uknewron.comnewron.comnewron.combiospace.com
Sodium Channel ActivitySignificant, including Naᵥ1.7.Minimal. wikipedia.orgebi.ac.uk
Structural DifferenceFluorine substituent position.Fluorine substituent position. rhhz.netgoogle.com

Note: This table is a representation of data discussed in the text and is intended to be interactive.

Position within the Landscape of Neuropathic Pain Treatments

Neuropathic pain is a complex condition often managed with various drug classes, including anticonvulsants, antidepressants, and opioids. wikipedia.orgebi.ac.uk this compound's position within this landscape is defined by its multimodal mechanism of action, particularly its targeting of voltage-gated sodium channels, which are recognized as important in the pathophysiology of neuropathic pain. nih.govwikipedia.orgresearchgate.net

Voltage-gated sodium channels, especially Naᵥ1.7 and Naᵥ1.8, are highly expressed in nociceptive neurons and play a crucial role in the generation and conduction of pain signals. wikipedia.orgresearchgate.net Upregulation or altered function of these channels contributes to the hyperexcitability of sensory neurons observed in neuropathic pain states. newron.comnewron.com By modulating these channels, this compound aims to reduce abnormal neuronal firing and alleviate pain. nih.gov

As a sodium channel blocker, this compound represents an approach that directly addresses the altered neuronal excitability in neuropathic pain. nih.govresearchgate.net While other sodium channel modulators like lacosamide are used for specific neuropathic pain conditions, this compound's broader activity profile, including effects on calcium channels and NMDA receptors, may offer potential advantages or distinct applications within the diverse spectrum of neuropathic pain syndromes. wikipedia.orgnewron.comnih.govnewron.comresearchgate.net Its development has focused on specific rare pain indications and peripheral neuropathic pain of various etiologies. newron.comnewron.com

The development of selective Naᵥ1.7 blockers has been of significant interest due to the channel's role in pain and its limited expression in cardiac tissue and the central nervous system, suggesting a potentially favorable safety profile compared to non-selective blockers. wikipedia.org this compound, while described as a mixed or non-selective Naᵥ channel blocker, includes Naᵥ1.7 among its targets. wikipedia.orgwikipedia.org The ongoing research and clinical trials aim to further define its specific role and efficacy compared to existing pharmacotherapies for neuropathic pain. wikipedia.orgnewron.comnih.govspringer.com

Vii. Future Research Directions and Unmet Needs

Exploration of Additional Therapeutic Indications

The multimodal pharmacological profile of ralfinamide suggests potential applications beyond its primary development for neuropathic pain. Future research aims to explore these possibilities in various neurological and psychiatric conditions.

Rare Neuropathic Pain Conditions

This compound is being developed for rare neuropathic pain indications. newron.com Neuropathic pain itself is a chronic condition resulting from damage to the nervous system, affecting a significant portion of the population and often poorly managed by existing therapies. newron.com Conditions associated with a high incidence of neuropathic pain include diabetic neuropathy and post-herpetic neuralgia. newron.com this compound has demonstrated analgesic effects in animal models of neuropathic pain induced by nerve injury and chemotherapy agents like oxaliplatin (B1677828) and paclitaxel, alleviating mechanical allodynia without affecting physiological pain responses or locomotor activity. nih.gov This suggests its potential as a targeted therapy for neuropathic conditions. Early clinical trials indicated this compound was well tolerated in patients with neuropathic pain of various etiologies and showed significant improvement in pain severity. newron.com Specifically, analyses in patients with pain due to nerve compression and entrapment syndromes demonstrated clinically meaningful and statistically significant benefit. newron.comhbmpartners.com Future studies in patients with chronic neuropathic low back pain, a prevalent nerve compression condition, are being planned. newron.com The ongoing research aims to further define the specific rare neuropathic pain conditions where this compound can provide unique benefits. newron.com

Other Central Nervous System Disorders

This compound's multimodal activity, including effects on voltage-gated sodium channels, N-type calcium channels, and NMDA receptors, suggests potential in a broader range of CNS disorders beyond pain. newron.comwikipedia.org The company developing this compound is focused on novel therapies for diseases of the central and peripheral nervous system. newron.com While specific indications are not explicitly detailed for future this compound research in the provided text, the company's pipeline includes compounds for conditions like Parkinson's disease and neuroprotection, indicating a broader interest in CNS applications. fiercebiotech.com The understanding of how this compound modulates neuronal excitability through its multiple targets could pave the way for investigating its utility in other CNS conditions characterized by aberrant neuronal activity. newron.comwikipedia.org

Strategies for Improving Efficacy and Selectivity

Despite its promising activity, particularly in certain neuropathic pain syndromes, the anti-allodynic efficacy and Nav1.7 selectivity of this compound may need further improvement. researchgate.netmdpi.com Achieving selectivity for specific sodium channel subtypes, such as Nav1.7, which is robustly expressed in peripheral nociceptive neurons and considered a key target for chronic pain, remains a challenge in drug discovery. mdpi.compatsnap.commdpi.com While this compound blocks Nav1.7, it is not selective solely for this channel. mdpi.com Research efforts are ongoing to design and synthesize novel compounds based on the this compound structure with improved Nav1.7 inhibitory activity and selectivity. mdpi.comresearchgate.netnih.gov For example, novel alpha-aminoamide derivatives have been synthesized, with some compounds showing significantly better potency in inhibiting Nav1.7 compared to this compound in preclinical studies. mdpi.comresearchgate.net These studies, investigating structure-activity relationships, provide strategies to enhance the Nav1.7 inhibition of this compound analogues, potentially leading to improved efficacy and a better side effect profile by reducing activity at other channels like the cardiac Nav1.5. edisongroup.commdpi.comresearchgate.netoup.com

Translational Research from Preclinical to Clinical Settings

Translational research, the process of effectively transferring research findings from preclinical (animal) models to early clinical research in humans, is a critical aspect of drug development for compounds like this compound. abpi.org.uk Preclinical studies are essential for understanding the basic physiological mechanisms of pain and predicting analgesic efficacy, guiding clinical drug development. sci-hub.box

This compound has demonstrated anti-nociceptive activity in animal models of inflammatory and neuropathic pain. researchgate.netnih.gov For instance, studies in rats showed that this compound suppressed tetrodotoxin-resistant Na+ currents in dorsal root ganglion (DRG) neurons and reduced pain reactions in inflammatory and neuropathic pain models. nih.gov this compound inhibited the peak amplitude of TTX-resistant Na+ currents in a frequency and voltage-dependent manner in DRG neurons from adult rats. nih.gov

Despite promising preclinical results, the translation to clinical efficacy can be challenging. sci-hub.boxresearchgate.net There are instances of drugs that showed efficacy in animal models but failed in human clinical trials. sci-hub.box This problem of translation is not unique to the pain field. sci-hub.box Factors contributing to this challenge in pain research include the inherent inability of animal models to fully capture the complexity of human pain states and the intricate nature of pain pathways. researchgate.net High variance in cell components and gene expression in the spinal cord among different species may partly explain failures in clinical translation. researchgate.net

This compound itself has experienced challenges in clinical translation, having failed a Phase II trial for lower back pain in 2010 wikipedia.org and a Phase IIb/III trial nih.gov, despite having successfully completed a Phase II clinical trial previously. nih.gov A Phase III trial for neuropathic pain was reported as ongoing as of 2020 and seemed promising based on animal studies. nih.gov

Future translational research for this compound and similar compounds needs to address the complexities of pain, potentially exploring personalized medicine approaches and improving the predictive validity of preclinical models. researchgate.net Understanding the molecular mechanisms underlying spontaneous pain, which is a significant challenge in chronic pain management, is also an area requiring further research. nih.gov

Data Table: Preclinical Findings of this compound on TTX-resistant Na+ Currents

Prepulse PotentialInhibition of Peak Current AmplitudeFrequency (Hz)Inhibition of 40th Pulse Peak Current
-90 mV7%1417%
-70 mV21%52%
-40 mV58%

Data based on findings in dorsal root ganglion neurons of adult rats. nih.gov

Q & A

What are the key methodological considerations for designing preclinical studies to evaluate Ralfinamide's mechanism of action in neuropathic pain models?

Basic Research Question
To investigate REFINAMIDE's mechanism, prioritize in vitro assays (e.g., voltage-gated sodium channel inhibition) and in vivo models (e.g., chronic constriction injury in rodents). Use dose-response curves to establish therapeutic windows and control for confounding variables like animal strain variability . Include sham-operated controls and blinded outcome assessments to minimize bias. Reproducibility requires detailed documentation of anesthesia protocols, behavioral testing intervals, and statistical power calculations (e.g., ≥80% power with α=0.05) .

How can researchers resolve contradictions in reported efficacy data for this compound across different neuropathic pain models?

Advanced Research Question
Contradictions may arise from model-specific pathophysiology (e.g., diabetic neuropathy vs. spinal cord injury) or variability in outcome measures (e.g., mechanical allodynia vs. thermal hyperalgesia). Conduct a systematic review to stratify data by model type, dosing regimen, and endpoints. Use meta-regression to identify covariates (e.g., species, pain induction method) contributing to heterogeneity . Sensitivity analyses can isolate studies with rigorous blinding and randomization .

What strategies are recommended for optimizing this compound's pharmacokinetic (PK) parameters in early-phase clinical trials?

Advanced Research Question
Employ population PK modeling to account for inter-individual variability in metabolism (e.g., CYP450 interactions). Use sparse sampling designs to reduce patient burden while maintaining data robustness. Validate assays for plasma concentration measurements via HPLC-MS/MS, ensuring limits of quantification align with expected therapeutic ranges . Adjust dosing intervals based on half-life estimates and protein binding characteristics .

How should researchers address gaps in the literature regarding this compound's long-term safety profile in chronic pain populations?

Basic Research Question
Design longitudinal observational studies with matched control cohorts to monitor adverse events (AEs). Prioritize active surveillance for CNS-related AEs (e.g., sedation, dizziness) using validated tools like the Udvalg for Kliniske Undersøgelser (UKU) scale. Include biomarkers (e.g., liver enzymes, creatinine) for organ toxicity assessments. Use Cox proportional hazards models to evaluate time-to-event data .

What experimental approaches are critical for validating this compound's selectivity for neuronal targets over cardiac ion channels?

Advanced Research Question
Compare this compound's IC₅₀ values for Nav1.3/Nav1.7 (neuronal) vs. Nav1.5 (cardiac) using patch-clamp electrophysiology. Include positive controls (e.g., lidocaine) to benchmark selectivity ratios. For in vivo cardiac safety, incorporate telemetry in animal models to monitor QT interval prolongation under escalating doses . Cross-reference findings with hERG channel inhibition assays to assess proarrhythmic risk .

How can conflicting results between preclinical and clinical trials of this compound be systematically analyzed?

Advanced Research Question
Apply translational failure analysis frameworks:

Compare preclinical models to patient subpopulations (e.g., age, comorbidities).

Evaluate dose equivalency using allometric scaling (e.g., mg/m² vs. body surface area).

Assess biomarker translatability (e.g., CSF cytokine levels vs. clinical pain scores).
Use GRADE criteria to weight evidence quality and identify methodological discrepancies (e.g., inadequate blinding in animal studies) .

What statistical methods are appropriate for analyzing this compound's dose-dependent effects in heterogeneous patient cohorts?

Basic Research Question
Implement mixed-effects models to account for repeated measures and inter-patient variability. Stratify analyses by covariates (e.g., baseline pain severity, genetic polymorphisms). For non-linear responses, use Emax models to estimate ED₅₀ values. Predefine adjustments for multiple comparisons (e.g., Bonferroni correction) in trial protocols .

How can researchers design studies to identify biomarkers predictive of this compound treatment response?

Advanced Research Question
Utilize omics approaches (e.g., proteomics, metabolomics) in pre-treatment patient samples. Apply machine learning (e.g., LASSO regression) to select biomarker candidates from high-dimensional data. Validate candidates in independent cohorts using ROC curve analysis. Ensure biomarker assays meet CLIA/CAP certification standards for clinical relevance .

What methodologies mitigate bias in meta-analyses of this compound's efficacy across disparate study designs?

Advanced Research Question
Perform Egger’s regression to detect publication bias. Use random-effects models to accommodate heterogeneity. Exclude studies with high risk of bias (e.g., unregistered trials, small sample sizes). Pre-register the meta-analysis protocol on PROSPERO to enhance transparency .

How should in vitro-to-in vivo extrapolation (IVIVE) be applied to refine this compound dosing regimens?

Advanced Research Question
Integrate in vitro metabolic stability data (e.g., microsomal clearance) with physiologically based pharmacokinetic (PBPK) modeling. Adjust for species-specific differences in enzyme expression (e.g., CYP3A4 human vs. CYP3A11 murine). Validate predictions with preclinical PK studies using cassette dosing to improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralfinamide
Reactant of Route 2
Ralfinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.